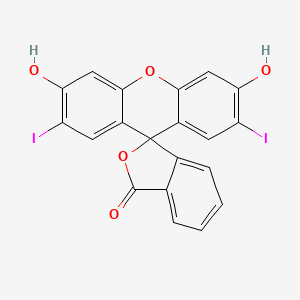
5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylamino group, a hydroxypropoxy group, and a methylenedioxy group attached to a pyridoindole core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridoindole Core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Methylenedioxy Group: This step often involves the use of reagents like methylene chloride and a base to form the methylenedioxy bridge.
Attachment of the tert-Butylamino Group: This can be done through a nucleophilic substitution reaction using tert-butylamine.
Addition of the Hydroxypropoxy Group: This step typically involves an epoxide opening reaction with a hydroxypropyl precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tert-butylamine for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole involves its interaction with specific molecular targets and pathways. The tert-butylamino group may interact with receptors or enzymes, while the methylenedioxy group could influence the compound’s binding affinity and specificity. The hydroxypropoxy group may enhance solubility and facilitate transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one: Shares the tert-butylamino and hydroxypropoxy groups but has a different core structure.
5-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: Similar functional groups but a different core structure.
Uniqueness
5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole is unique due to its combination of functional groups and the pyridoindole core. This unique structure may confer specific biological activities and chemical reactivity not found in similar compounds.
Eigenschaften
CAS-Nummer |
87603-26-7 |
|---|---|
Molekularformel |
C19H23N3O4 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
1-(tert-butylamino)-3-(12,14-dioxa-5,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaen-3-yloxy)propan-2-ol |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)21-6-11(23)9-24-17-8-20-7-14-18(17)12-4-15-16(26-10-25-15)5-13(12)22-14/h4-5,7-8,11,21-23H,6,9-10H2,1-3H3 |
InChI-Schlüssel |
KRMZYKZTUQKVMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(COC1=C2C3=CC4=C(C=C3NC2=CN=C1)OCO4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


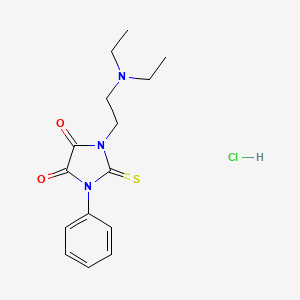
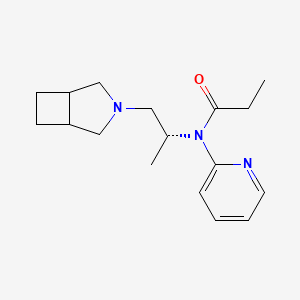
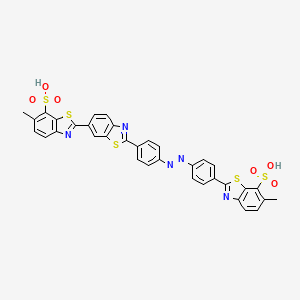
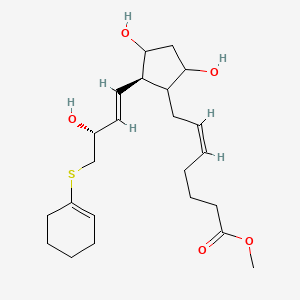
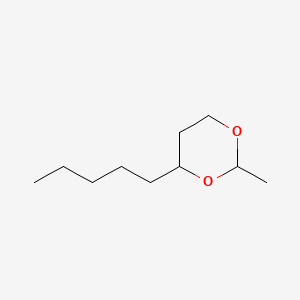

![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)

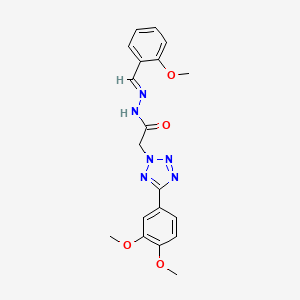

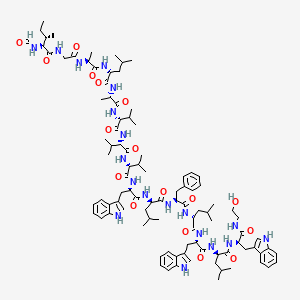
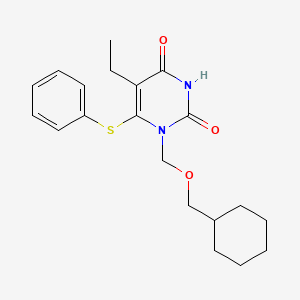
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
